5-Methoxy-2-phenylbenzoic acid
Overview
Description
5-Methoxy-2-phenylbenzoic acid: is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where a methoxy group is attached to the fifth position and a phenyl group is attached to the second position of the benzoic acid ring. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-2-phenylbenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an activating group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which 5-Methoxy-2-phenylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The methoxy group enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the phenyl group.
2-Phenylbenzoic acid: Similar structure but lacks the methoxy group.
5-Methoxybenzoic acid: Similar structure but lacks the phenyl group.
Uniqueness:
Enhanced Reactivity: The presence of both methoxy and phenyl groups increases the compound’s reactivity compared to its analogs.
Versatility: Its unique structure allows it to participate in a wider range of chemical reactions and applications.
Properties
IUPAC Name |
5-methoxy-2-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYJNSEVNHBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311841 | |
Record name | 5-methoxy-2-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92254-27-8 | |
Record name | 92254-27-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-2-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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